

AMG131 stability long-term storage conditions

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Compound of Interest		
Compound Name:	AMG131	
Cat. No.:	B1664859	Get Quote

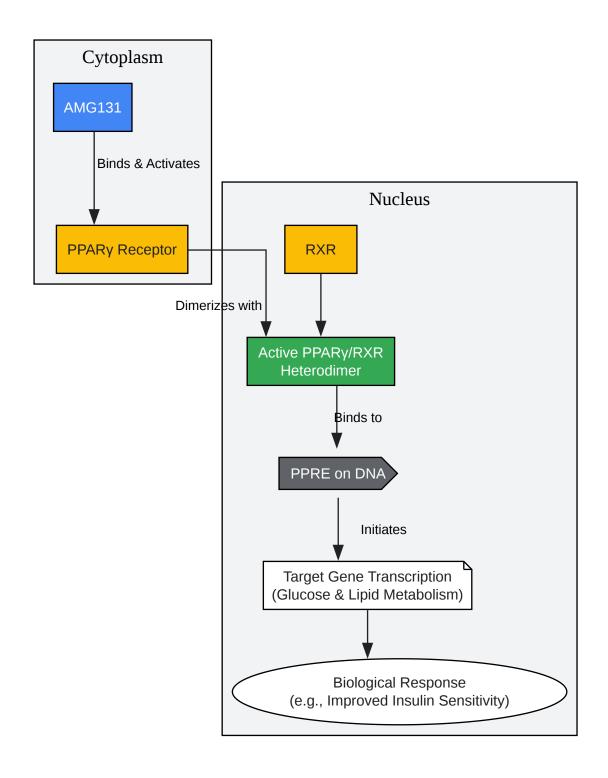
AMG131 Stability Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of **AMG131**. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs) Q1: What is AMG131 and what is its primary mechanism of action?

AMG131, also known as INT131, is a potent and selective non-thiazolidinedione (TZD) modulator of the Peroxisome Proliferator-Activated Receptor y (PPARy).[1][2] It binds to the PPARy receptor, influencing the transcription of genes involved in glucose and lipid metabolism, which makes it a compound of interest for type-2 diabetes research.[1][3]





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Caption: Simplified signaling pathway of AMG131 activating the PPARy receptor.

Q2: What are the recommended long-term storage conditions for AMG131 powder?

The stability of **AMG131** powder depends on the temperature. For optimal long-term stability, it is recommended to store the powder at -20°C. Storage at 4°C is also possible for a shorter duration.

Data Summary: AMG131 Powder Stability

Storage Temperature	Recommended Duration	Source
-20°C	3 years	[1][4]
4°C	2 years	[1]

Q3: How should I store AMG131 after dissolving it in a solvent?

Stock solutions of **AMG131** should be stored frozen to maintain stability. The recommended temperature is -80°C for longer-term storage. For shorter periods, -20°C is acceptable. It is best practice to prepare aliquots to avoid repeated freeze-thaw cycles.

Data Summary: AMG131 Stock Solution Stability

Storage Temperature	Recommended Duration	Source
-80°C	6 months to 1 year	[1][4]
-20°C	1 month	[1]

Note: There is some variation in the reported stability durations between suppliers. For critical experiments, it is advisable to use solutions stored for the shorter recommended duration or perform a stability check.

Q4: My experiment is yielding inconsistent results. How can I troubleshoot if AMG131 stability is the cause?

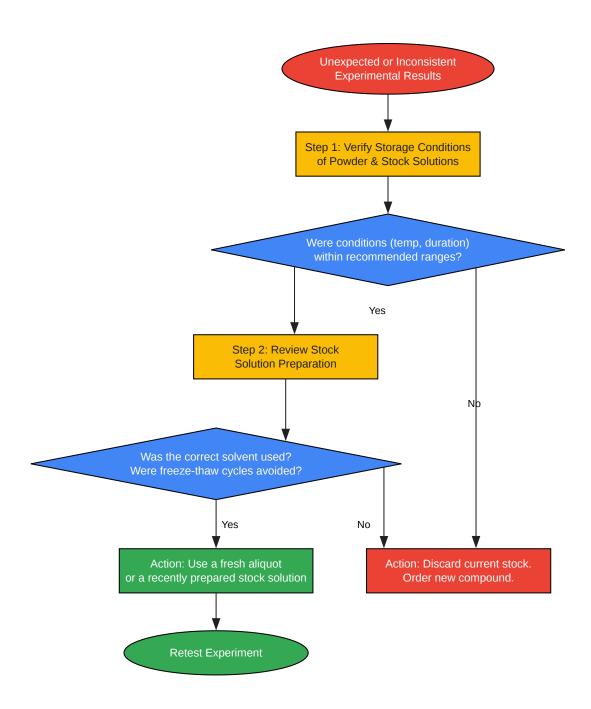


Troubleshooting & Optimization

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If you suspect that the stability of your **AMG131** compound is affecting your experimental outcome, follow this troubleshooting workflow. The primary concerns are improper storage conditions and the integrity of the stock solution preparation.





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Caption: Troubleshooting workflow for AMG131 stability-related issues.



Q5: What are the general principles for conducting a stability study for a compound like AMG131 in a drug development setting?

For drug development, stability testing follows rigorous guidelines, such as those from the International Council for Harmonisation (ICH). These studies are designed to see how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5]

- Long-Term Stability Testing: This is conducted under recommended storage conditions to establish the shelf life. For most regions, this is typically 25°C ± 2°C / 60% RH ± 5% RH.[5]
 [6]
- Accelerated Stability Testing: Studies are performed under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to speed up chemical degradation and physical changes.[5][6] This helps to predict the degradation profile in a shorter time frame.
- Intermediate Stability Testing: Performed at conditions like 30°C ± 2°C / 65% RH ± 5% RH if a significant change occurs during accelerated testing.[6][7][8]

A "significant change" is defined as the failure of the active pharmaceutical ingredient (API) to meet its specification.[7][8]

Experimental Protocols

Protocol: Verification of AMG131 Stock Solution Stability

This protocol provides a general framework for researchers to verify the stability of their prepared **AMG131** stock solutions over time.

- 1. Objective: To determine the concentration and purity of an **AMG131** stock solution after storage under specific conditions (e.g., -20°C or -80°C) for a defined period.
- 2. Materials:
- AMG131 powder



- High-purity DMSO (or other appropriate solvent)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical column (e.g., C18)
- Sterile, cryo-safe microcentrifuge tubes for aliquots
- 3. Methodology:
- Stock Solution Preparation (Time 0):
 - Accurately weigh a sufficient amount of AMG131 powder.
 - Dissolve the powder in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution, using sonication if necessary.[4]
 - Immediately take a sample for initial analysis (Time 0).
 - Dispense the remaining solution into multiple small-volume aliquots in cryo-safe tubes.
 This prevents the need for repeated freeze-thaw cycles of the main stock.
- Storage:
 - Place the aliquots at the desired storage condition(s) (e.g., a set at -20°C and a set at -80°C).
 - Protect samples from light if the compound is known to be light-sensitive.
- Analysis at Designated Time Points (e.g., 1, 3, 6 months):
 - At each time point, remove one aliquot from each storage condition.



- Allow the aliquot to thaw completely and come to room temperature.
- Prepare a dilution of the stock solution in a suitable mobile phase to a concentration appropriate for HPLC analysis.
- Analyze the sample using a validated, stability-indicating HPLC-UV method. The method should be able to separate the intact AMG131 peak from any potential degradants.
- The "Time 0" sample should be analyzed concurrently to serve as a direct control.

4. Data Analysis:

- Purity Assessment: Calculate the purity of **AMG131** at each time point by determining the area of the main peak as a percentage of the total peak area in the chromatogram.
- Concentration Assessment: Compare the peak area of the AMG131 peak at each time point against the peak area at Time 0. A significant decrease may indicate degradation.
- Acceptance Criteria: A common acceptance criterion for stability in a research setting is less than a 5-10% loss of purity or concentration compared to the initial Time 0 sample.

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